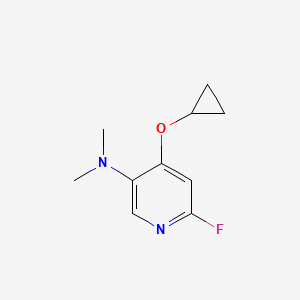
4-Cyclopropoxy-6-fluoro-N,N-dimethylpyridin-3-amine
Description
4-Cyclopropoxy-6-fluoro-N,N-dimethylpyridin-3-amine is a chemical compound with the molecular formula C10H13FN2O and a molecular weight of 196.224 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a fluorine atom, and a dimethylpyridin-3-amine moiety. It is used in various scientific research applications due to its unique chemical properties.
Properties
Molecular Formula |
C10H13FN2O |
|---|---|
Molecular Weight |
196.22 g/mol |
IUPAC Name |
4-cyclopropyloxy-6-fluoro-N,N-dimethylpyridin-3-amine |
InChI |
InChI=1S/C10H13FN2O/c1-13(2)8-6-12-10(11)5-9(8)14-7-3-4-7/h5-7H,3-4H2,1-2H3 |
InChI Key |
PPAGUGHDNNTMFM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CN=C(C=C1OC2CC2)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Cyclopropoxy-6-fluoro-N,N-dimethylpyridin-3-amine involves several steps, typically starting with the preparation of the pyridine ring followed by the introduction of the cyclopropoxy and fluorine groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound in bulk .
Chemical Reactions Analysis
4-Cyclopropoxy-6-fluoro-N,N-dimethylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include catalysts, solvents, and controlled temperatures.
Scientific Research Applications
4-Cyclopropoxy-6-fluoro-N,N-dimethylpyridin-3-amine is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-6-fluoro-N,N-dimethylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
4-Cyclopropoxy-6-fluoro-N,N-dimethylpyridin-3-amine can be compared with other similar compounds, such as:
N,N-Dimethylpyridin-4-amine: This compound shares a similar pyridine structure but lacks the cyclopropoxy and fluorine groups.
4-Fluoro-N,N-dimethylpyridin-3-amine: Similar to the target compound but without the cyclopropoxy group.
Cyclopropoxy-N,N-dimethylpyridin-3-amine: Lacks the fluorine atom but contains the cyclopropoxy group. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


